5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
CAS No.:
Cat. No.: VC15115255
Molecular Formula: C27H26N4O4
Molecular Weight: 470.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H26N4O4 |
|---|---|
| Molecular Weight | 470.5 g/mol |
| IUPAC Name | 2-(4-methoxyphenyl)-5-[[5-methyl-2-(4-propan-2-yloxyphenyl)-1,3-oxazol-4-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one |
| Standard InChI | InChI=1S/C27H26N4O4/c1-17(2)34-22-11-7-20(8-12-22)26-28-24(18(3)35-26)16-30-13-14-31-25(27(30)32)15-23(29-31)19-5-9-21(33-4)10-6-19/h5-15,17H,16H2,1-4H3 |
| Standard InChI Key | PEUWGBIVKBGLKW-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(N=C(O1)C2=CC=C(C=C2)OC(C)C)CN3C=CN4C(=CC(=N4)C5=CC=C(C=C5)OC)C3=O |
Introduction
Synthesis Methods
The synthesis of such complex molecules typically involves multi-step reactions, including the formation of the pyrazolo[1,5-a]pyrazinone core and the attachment of the oxazole and phenyl substituents. Common methods might include condensation reactions and palladium-catalyzed cross-coupling reactions.
| Step | Reaction Type | Reagents |
|---|---|---|
| 1. Formation of Pyrazolo[1,5-a]pyrazinone Core | Condensation Reaction | Pyrazole and Pyrazine Derivatives |
| 2. Attachment of Oxazole Substituent | Cross-Coupling Reaction | Oxazole Derivative, Palladium Catalyst |
Potential Biological Activities
While specific data on 5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is limited, compounds within the pyrazolo[1,5-a]pyrazinone class have shown promise in various biological assays.
| Activity | Description |
|---|---|
| Anti-inflammatory | Inhibition of inflammatory pathways |
| Antimicrobial | Inhibition of microbial growth |
| Anticancer | Inhibition of cancer cell proliferation |
Research Findings
Due to the lack of specific studies on this compound, research findings are based on similar compounds within the same class. These compounds have demonstrated potential in preclinical studies for treating diseases related to inflammation and cancer.
| Study | Compound Class | Findings |
|---|---|---|
| Anti-inflammatory Study | Pyrazolo[1,5-a]pyrazinones | Significant reduction in inflammation markers |
| Anticancer Study | Pyrazolo[1,5-a]pyrazinones | Inhibition of cancer cell growth in vitro |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume